molecular formula C15H10O4 B14652982 5,5-Diphenyl-1,3-dioxolane-2,4-dione CAS No. 49598-97-2

5,5-Diphenyl-1,3-dioxolane-2,4-dione

Cat. No.: B14652982
CAS No.: 49598-97-2
M. Wt: 254.24 g/mol
InChI Key: XBUKFTSRZQXXNI-UHFFFAOYSA-N
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Description

5,5-Diphenyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C15H10O4 It is a member of the dioxolane family, characterized by a dioxolane ring structure with two phenyl groups attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Diphenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of benzil with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The reaction can be represented as follows:

Benzil+Ethylene GlycolAcid CatalystThis compound+Water\text{Benzil} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzil+Ethylene GlycolAcid Catalyst​this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5,5-Diphenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
  • 5-Methyl-1,3-dioxolane-2,4-dione
  • 5-Benzyl-1,3-dioxolane-2,4-dione

Uniqueness

5,5-Diphenyl-1,3-dioxolane-2,4-dione is unique due to the presence of two phenyl groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other dioxolane derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

49598-97-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5,5-diphenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C15H10O4/c16-13-15(19-14(17)18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

XBUKFTSRZQXXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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